molecular formula C26H33N5O5 B1140914 N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide CAS No. 102029-65-2

N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide

Cat. No.: B1140914
CAS No.: 102029-65-2
M. Wt: 495.6 g/mol
InChI Key: DSWBHQXKVDSHMW-DOWNOZBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Scientific Research Applications

N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.

    Industry: Utilized in the development of new materials and technologies, such as biosensors and nanomaterials.

Mechanism of Action

The mechanism of action of N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to desired effects. For example, the compound may bind to a receptor and activate or inhibit a signaling cascade, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide analogs: These compounds have similar structures but may differ in the sequence or composition of amino acids.

    Other synthetic peptides: Peptides with different sequences but similar lengths and properties.

Uniqueness

This compound is unique due to its specific amino acid sequence and the presence of the naphthalen-2-ylalaninamide moiety. This structural feature may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

102029-65-2

Molecular Formula

C26H33N5O5

Molecular Weight

495.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H33N5O5/c1-15(27-18(4)32)23(33)29-17(3)26(36)31-13-7-10-22(31)25(35)28-16(2)24(34)30-21-12-11-19-8-5-6-9-20(19)14-21/h5-6,8-9,11-12,14-17,22H,7,10,13H2,1-4H3,(H,27,32)(H,28,35)(H,29,33)(H,30,34)/t15-,16-,17-,22-/m0/s1

InChI Key

DSWBHQXKVDSHMW-DOWNOZBLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.